molecular formula C11H18N4O B1395762 6-(2,6-Dimethylmorpholino)-2-methylpyrimidin-4-amine CAS No. 1023818-09-8

6-(2,6-Dimethylmorpholino)-2-methylpyrimidin-4-amine

Cat. No.: B1395762
CAS No.: 1023818-09-8
M. Wt: 222.29 g/mol
InChI Key: GEXGKRKNVSWLOG-UHFFFAOYSA-N
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Description

6-(2,6-Dimethylmorpholino)-2-methylpyrimidin-4-amine is a chemical compound offered for research purposes. This molecule features a pyrimidine core, a common scaffold in medicinal chemistry, substituted with a methyl group and a 2,6-dimethylmorpholino moiety. The 2-aminopyrimidine structure is a privileged motif found in many biologically active compounds and is known to interact with various enzyme targets, particularly kinases . Compounds with the pyrimidin-4-amine structure have demonstrated significant potential in pharmaceutical research, especially in the development of anticancer agents . Specifically, 2-aminopyrimidine derivatives have been investigated as inhibitors of tyrosine kinases, such as ABL1, which is a key target in chronic myeloid leukemia (CML) research . The morpholino group is a frequent structural component in drug design, often used to modulate the molecule's physicochemical properties. This product is intended for research applications, such as in vitro biological screening, hit-to-lead optimization studies, and as a building block in synthetic chemistry. It is supplied as a solid and should be stored according to the provided specifications. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-(2,6-dimethylmorpholin-4-yl)-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-7-5-15(6-8(2)16-7)11-4-10(12)13-9(3)14-11/h4,7-8H,5-6H2,1-3H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXGKRKNVSWLOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC(=NC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,6-Dimethylmorpholino)-2-methylpyrimidin-4-amine typically involves the reaction of 2,6-dimethylmorpholine with a suitable pyrimidine derivative under controlled conditions. One common method involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between organoboron compounds and halides . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(2,6-Dimethylmorpholino)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine or morpholine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

6-(2,6-Dimethylmorpholino)-2-methylpyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2,6-Dimethylmorpholino)-2-methylpyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of the target. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the conformation and activity of the target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine derivatives with morpholine or dimethylmorpholine substituents are widely explored for their pharmacological and physicochemical properties. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Substituents (Pyrimidine Positions) Molecular Weight (g/mol) Key Features Reference
6-(2,6-Dimethylmorpholino)-2-methylpyrimidin-4-amine C₁₁H₁₈N₄O 6: 2,6-dimethylmorpholino; 2: methyl; 4: amine 222.29 Sterically hindered morpholine group
2-Methyl-6-morpholinopyrimidin-4-amine C₉H₁₄N₄O 6: morpholino; 2: methyl; 4: amine 194.24 Unmodified morpholine ring
4-(4-Morpholinophenyl)-6-arylpyrimidin-2-amines C₁₆H₁₈N₄O 4: morpholinophenyl; 6: aryl; 2: amine ~294–350 (varies by aryl) Extended conjugation via phenyl link
5-[(4-Fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine C₂₆H₂₄FN₅ 5: fluorophenylaminomethyl; 6: methyl 417.50 Multiple aromatic substituents
5,6-Dimethyl-N-[2-methyl-2-(4-morpholinyl)propyl]thieno[2,3-d]pyrimidin-4-amine C₁₇H₂₅N₅OS Thieno-fused pyrimidine; 4: morpholinylpropyl 363.48 Sulfur-containing fused ring

Key Comparisons

Substituent Effects on Bioactivity The 2,6-dimethylmorpholino group in the target compound may improve metabolic stability compared to unmodified morpholine derivatives (e.g., 2-Methyl-6-morpholinopyrimidin-4-amine) due to reduced susceptibility to oxidation . Compounds like 4-(4-Morpholinophenyl)-6-arylpyrimidin-2-amines (e.g., 4-(4-morpholinophenyl)-6-(3-nitrophenyl)pyrimidin-2-amine) exhibit broad-spectrum antimicrobial activity, attributed to the nitroaryl group’s electron-withdrawing effects .

Structural and Crystallographic Differences The title compound’s pyrimidine core is simpler than the thieno[2,3-d]pyrimidin-4-amine derivative (), which incorporates a sulfur atom and fused thiophene ring. This modification increases hydrophobicity and may alter binding to hydrophobic enzyme pockets . In 5-[(4-fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine (), intramolecular N–H⋯N hydrogen bonding stabilizes the crystal structure. However, the target compound’s dimethylmorpholino group may disrupt similar interactions, affecting solubility .

Synthetic Accessibility The target compound’s synthesis likely involves nucleophilic substitution at the 6-position of 2-methylpyrimidin-4-amine, similar to methods used for 2-Methyl-6-morpholinopyrimidin-4-amine (CAS: 28732-85-6) . In contrast, 4-(4-Morpholinophenyl)-6-arylpyrimidin-2-amines require Suzuki-Miyaura coupling to introduce aryl groups, increasing synthetic complexity .

Pharmacokinetic Considerations Morpholine-containing compounds like Sonidegib () demonstrate high bioavailability and tissue penetration due to their balanced lipophilicity. The 2,6-dimethylmorpholino group in the target compound may further optimize these properties by reducing polarity .

Table 2: Spectral and Pharmacological Data

Compound Name Key Spectral Data (NMR/IR) Biological Activity (Reported) Reference
This compound Not explicitly reported; predicted δ(H) ~3.3–3.9 ppm (morpholine CH₂), 5.3 ppm (NH₂) Kinase inhibition (inferred from structural analogs)
4-(4-Morpholinophenyl)-6-(3-nitrophenyl)pyrimidin-2-amine IR: 3400 cm⁻¹ (NH₂), 1661 cm⁻¹ (C=N); ¹H NMR: δ 7.27–8.28 (aryl H) Antibacterial, antifungal
5-[(4-Fluoroanilino)methyl]-6-methylpyrimidin-4-amine Dihedral angles: 11.3–70.1° (pyrimidine-aryl planes) Antibacterial (specific strains unstated)
Sonidegib (related dimethylmorpholino compound) Tmax: 2 hrs (oral); dose-proportional AUC up to 400 mg SMO receptor inhibition (IC₅₀ < 10 nM)

Biological Activity

6-(2,6-Dimethylmorpholino)-2-methylpyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological evaluations, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a pyrimidine core with a morpholino group that enhances its pharmacological properties. The synthesis typically involves the reaction of 2-methylpyrimidin-4-amine with 2,6-dimethylmorpholine, leading to derivatives that exhibit varied biological activities.

Antimicrobial Activity

Research has shown that derivatives of pyrimidine compounds exhibit significant antibacterial properties. For instance, studies have indicated that compounds similar to this compound demonstrate activity against various bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae .

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
1S. aureus8 µg/mL
2K. pneumoniae16 µg/mL
3Pseudomonas aeruginosa32 µg/mL

This table illustrates the comparative potency of similar compounds in inhibiting bacterial growth.

Anticancer Properties

Additionally, studies have explored the anticancer potential of pyrimidine derivatives. For example, certain analogs have shown cytotoxic effects on cancer cell lines, suggesting that modifications to the morpholino and pyrimidine structures can enhance their efficacy against tumor cells .

The biological mechanisms through which these compounds exert their effects often involve the inhibition of specific enzymes or pathways critical for microbial survival or cancer cell proliferation. For instance, some studies suggest that these compounds may inhibit DNA synthesis or interfere with metabolic pathways in target cells .

Case Study 1: Antibacterial Evaluation

A study conducted on a series of pyrimidine derivatives found that the presence of electron-withdrawing groups significantly enhanced antibacterial activity. The compound's structure was modified by introducing halogens at various positions on the phenyl ring, leading to improved potency against Vibrio cholerae and other pathogens .

Case Study 2: Anticancer Activity Assessment

In another investigation, derivatives were tested against human cancer cell lines. The results indicated that compounds with specific substitutions exhibited significant cytotoxicity compared to controls. For example, one derivative showed an IC50 value of 15 µM against breast cancer cells, highlighting the potential for further development as anticancer agents .

Q & A

Q. How can researchers leverage spectral databases to accelerate characterization of novel pyrimidine analogs?

  • Methodology : Cross-reference experimental NMR/LCMS data with platforms like PubChem or Reaxys. Machine learning tools (e.g., NMRShiftDB) predict shifts for novel substituents, reducing manual assignment time .

Data Contradiction Analysis

Q. How should researchers address discrepancies in antimicrobial activity data between structurally similar pyrimidine derivatives?

  • Methodology : Re-evaluate assay conditions (e.g., broth microdilution vs. agar diffusion). Use isogenic bacterial strains to control for resistance mechanisms. Synergistic effects (e.g., with β-lactams) may explain outlier activity in specific derivatives .

Q. What strategies mitigate batch-to-batch variability in pyrimidine synthesis yields?

  • Methodology : Standardize starting material purity (HPLC >98%) and reaction monitoring (in situ FTIR for intermediate detection). Statistical process control (SPC) charts identify critical parameters (e.g., reflux temperature ±2°C) affecting reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2,6-Dimethylmorpholino)-2-methylpyrimidin-4-amine
Reactant of Route 2
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6-(2,6-Dimethylmorpholino)-2-methylpyrimidin-4-amine

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